9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
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Overview
Description
9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of bromine, naphthalene, and phenyl groups further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is to start with the bromination of naphthalene derivatives, followed by the formation of the spiro compound through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-2-yl derivatives.
Scientific Research Applications
9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
Uniqueness
The uniqueness of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] lies in its specific spiro structure and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C31H27BrN2O |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
9-bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C31H27BrN2O/c32-26-12-13-30-27(19-26)29-20-28(25-11-10-22-8-4-5-9-24(22)18-25)33-34(29)31(35-30)16-14-23(15-17-31)21-6-2-1-3-7-21/h1-13,18-19,23,29H,14-17,20H2 |
InChI Key |
WOIMQPOHCANQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC6=CC=CC=C6C=C5)C7=C(O2)C=CC(=C7)Br |
Origin of Product |
United States |
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